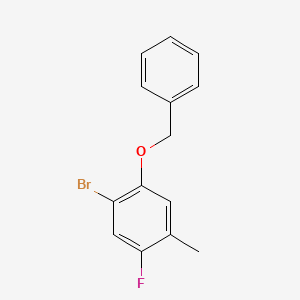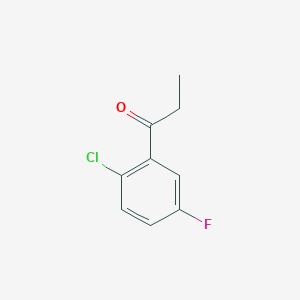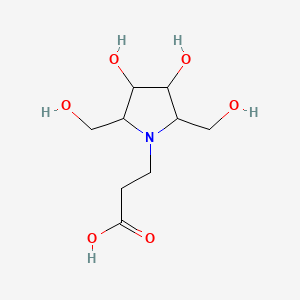
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is a complex organic compound with multiple hydroxyl groups and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and dihydroxy compounds. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification processes to achieve high purity and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial production of complex organic compounds.
化学反应分析
Types of Reactions
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学研究应用
Chemistry
In chemistry, (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may enable it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for various chemical modifications, making it useful in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
属性
分子式 |
C9H17NO6 |
|---|---|
分子量 |
235.23 g/mol |
IUPAC 名称 |
3-[3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-5-8(15)9(16)6(4-12)10(5)2-1-7(13)14/h5-6,8-9,11-12,15-16H,1-4H2,(H,13,14) |
InChI 键 |
LFEMHHUATHEIIW-UHFFFAOYSA-N |
规范 SMILES |
C(CN1C(C(C(C1CO)O)O)CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


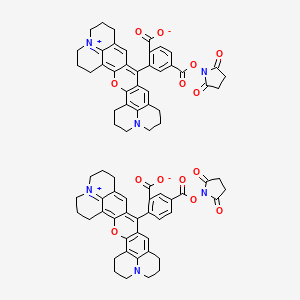
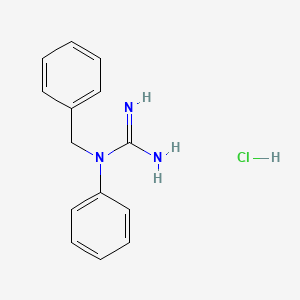
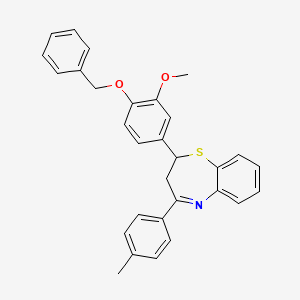
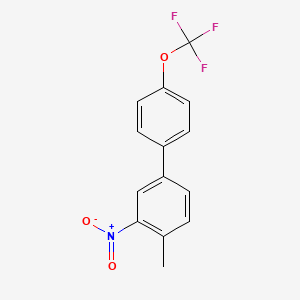
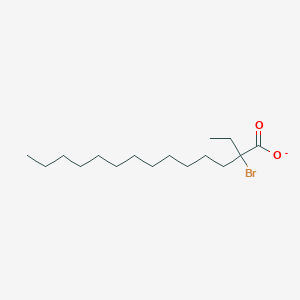
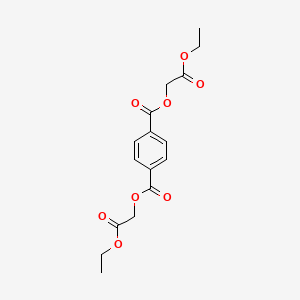
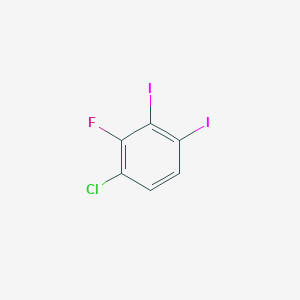
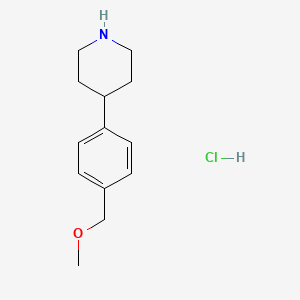
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
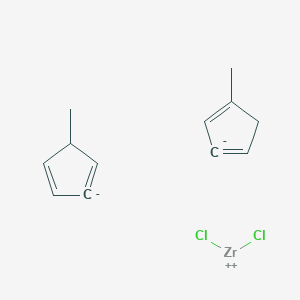
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
